2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORQZOBGEWAKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681295 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182754-74-0 | |
| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction
The biphenyl backbone is commonly constructed by coupling an aryl boronic acid derivative with an aryl halide under palladium catalysis. For example, coupling of 2-fluoro-4-methoxyphenylboronic acid with a suitable aryl halide (e.g., 3-bromobenzoic acid derivative) can yield the desired biphenyl structure.
| Reagents | Conditions |
|---|---|
| Aryl boronic acid derivative | 1.0–1.6 equiv |
| Aryl halide (e.g., bromide) | 1.0–1.5 equiv |
| Palladium catalyst (Pd(OAc)2) | 5 mol% |
| Ligand (e.g., triphenylphosphine) | 0.25 equiv |
| Base (e.g., K2CO3) | 1.0–1.5 equiv |
| Solvent (DMF, toluene, ethanol) | Inert atmosphere (N2 or Ar), 80–100 °C, 3–4 h |
After reaction completion, the mixture is cooled, diluted with water, extracted with ethyl acetate, dried, and purified by column chromatography.
Introduction of the Carboxylic Acid Group via Oxidation
The carboxylic acid function at the 3-position can be introduced by oxidation of the corresponding aldehyde precursor using the Pinnick oxidation method:
| Reagents | Conditions |
|---|---|
| Aldehyde precursor | 0.5 mmol |
| Sodium dihydrogen phosphate (NaH2PO4) | 0.5 mmol |
| Sodium chlorite (NaClO2) | 1.5 equiv |
| Hydrogen peroxide (H2O2) | Few drops |
| Solvent (MeCN/H2O) | 0 °C to room temperature, 3 h |
The reaction mixture is worked up by extraction and purified by chromatography to yield the carboxylic acid.
Fluorine Substitution
The fluorine atom at the 2' position can be introduced via selective halogenation followed by nucleophilic aromatic substitution or direct fluorination methods, depending on the starting materials. Alternatively, fluorinated boronic acid or halide precursors can be used in the Suzuki coupling step to install the fluorine substituent directly.
Methoxy Group Introduction
The methoxy substituent at the 4' position is typically introduced by methylation of the corresponding hydroxy biphenyl intermediate using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, or by using methoxy-substituted aryl boronic acids in the Suzuki coupling step.
Representative Synthetic Route Summary
| Step | Transformation | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Suzuki-Miyaura coupling to form biphenyl | Pd(OAc)2, PPh3, K2CO3, DMF, 90 °C, 4 h | Coupling fluorinated and methoxy aryl units |
| 2 | Oxidation of aldehyde to carboxylic acid | NaH2PO4, NaClO2, H2O2, MeCN/H2O, 0 °C to RT, 3 h | Pinnick oxidation |
| 3 | Purification | Extraction, silica gel chromatography | Yields pure 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid |
Analytical and Purification Details
- Chromatography: Silica gel (60-120 mesh) using hexane/ethyl acetate mixtures as eluents.
- Spectroscopic Characterization: ^1H NMR, ^13C NMR, and HRMS (ESI) confirm structure and purity.
- Reaction Monitoring: Thin layer chromatography (TLC) on silica gel F254 plates.
Research Findings and Optimization Notes
- The Suzuki-Miyaura coupling is highly efficient for biphenyl formation with good yields when using palladium acetate and triphenylphosphine under inert atmosphere.
- Pinnick oxidation is mild and selective for converting aldehydes to carboxylic acids without overoxidation.
- Reaction parameters such as temperature, solvent choice, and base equivalents significantly influence yield and purity.
- Use of dry, degassed solvents and inert atmosphere is critical to prevent catalyst deactivation and side reactions.
Summary Table of Preparation Methods
| Methodology | Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Biphenyl core formation | Pd(OAc)2, PPh3, K2CO3, DMF, 90 °C | High regioselectivity, scalable | Requires inert atmosphere |
| Pinnick Oxidation | Aldehyde to carboxylic acid | NaH2PO4, NaClO2, H2O2, MeCN/H2O | Mild, selective oxidation | Sensitive to reaction time |
| Fluorination/Substitution | Introduction of fluorine substituent | Fluorinated precursors or nucleophilic substitution | Direct fluorine incorporation | May require specialized reagents |
| Methylation | Methoxy group introduction | Methyl iodide or methoxy-substituted boronic acid | Straightforward with proper substrate | Toxic methylating agents |
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that modifications to similar compounds can enhance their anticancer activity, suggesting potential applications in oncology.
Drug Discovery
The compound serves as a valuable building block in drug discovery:
- Ligand Development : It has been explored as a ligand in biochemical assays, aiding in the identification of new drug candidates targeting specific receptors .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that variations in substituents can significantly impact biological activity, guiding the design of more effective pharmaceuticals.
Material Science
Due to its unique properties, this compound is also utilized in material science:
- Liquid Crystals : The compound's biphenyl structure is advantageous for developing liquid crystals used in displays and other electronic applications .
- Organic Electronics : Its chemical stability and electron-withdrawing nature make it suitable for organic semiconductors and OLEDs (Organic Light Emitting Diodes) .
Several studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis Methodology :
- The compound can be synthesized through various methods involving electrophilic aromatic substitution reactions, where the fluorine atom enhances electrophilicity .
- A notable synthetic route involves the reaction of appropriate precursors under controlled conditions to achieve high yields with minimal byproducts.
-
In Vivo Studies :
- Animal model studies have demonstrated that compounds structurally related to this compound can reduce nicotine self-administration, indicating potential utility in addiction therapies.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action are ongoing and vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
4'-Methoxybiphenyl-3-carboxylic Acid (CAS 725-05-3)
- Structure : Lacks the 2'-fluoro group; methoxy at 4' and carboxylic acid at 3.
- Impact: Reduced electron-withdrawing effects compared to the fluoro analog, leading to lower acidity (pKa ≈ 4–5).
3'-Methoxybiphenyl-3-carboxylic Acid (CAS 168618-45-9)
- Impact :
2'-Fluoro-5'-methoxybiphenyl-3-carboxylic Acid (CAS 326023-22-7)
- Structure : Methoxy at 5' instead of 4'.
Halogen-Substituted Derivatives
5-Chloro-2'-fluoro-4'-methoxybiphenyl-3-carboxylic Acid (CAS 1261984-75-1)
- Structure : Additional chlorine substituent at the 5 position.
- Impact :
4'-Chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic Acid (CAS 1261909-66-3)
Comparative Analysis Table
Biological Activity
2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of approximately 246.23 g/mol. This compound features a biphenyl structure, characterized by the presence of a methoxy group, a carboxylic acid substituent, and a fluorine atom at the 2' position of one of the phenyl rings. The unique structural properties and functional groups of this compound have led to investigations into its biological activity, particularly in the fields of pharmaceuticals and material sciences.
The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic system, which may influence its reactivity and biological interactions. The compound's ability to form hydrogen bonds due to its carboxylic acid group further contributes to its potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anti-inflammatory Properties : Investigations suggest potential applications in reducing inflammation.
- Anticancer Potential : Some studies indicate that derivatives may inhibit cancer cell proliferation.
1. Antimicrobial Activity
A study highlighted the antimicrobial properties of related biphenyl compounds, noting that their structural characteristics significantly influence their efficacy against pathogens. The presence of fluorine has been associated with enhanced lipophilicity, facilitating better membrane penetration and antimicrobial action.
2. Anti-inflammatory Effects
Research into similar compounds has demonstrated their ability to modulate inflammatory pathways. For instance, a derivative exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar anti-inflammatory effects.
3. Anticancer Activity
In silico studies have indicated that certain biphenyl derivatives could interact with key cancer-related targets such as PI3K and PKC. These interactions may lead to inhibition of cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-4-methoxybiphenyl-3-carboxylic acid | Similar biphenyl structure | Antimicrobial activity noted |
| 2-Chloro-4-methoxybiphenyl-3-carboxylic acid | Chlorine instead of fluorine | Different reactivity; potential activity |
| 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid | Hydroxy group instead of fluorine | Increased hydrogen bonding potential |
This table illustrates how variations in substituents can significantly alter the biological activity and chemical behavior of biphenyl derivatives.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Lipophilicity Enhancement : The fluorine atom increases lipophilicity, aiding in cellular uptake.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic Interactions : The methoxy group may stabilize interactions with hydrophobic regions of proteins.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in drug development for antimicrobial and anticancer therapies. Future studies should focus on detailed mechanistic investigations and clinical evaluations to fully understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-fluoro-4'-methoxybiphenyl-3-carboxylic acid, and how can intermediates be characterized?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling between halogenated aromatic precursors (e.g., 3-bromo-4-methoxybenzoic acid and fluorophenyl boronic acid derivatives) under palladium catalysis . Characterization of intermediates (e.g., biphenyl esters) via /-NMR and LC-MS is critical to confirm regioselectivity and purity. For fluorinated intermediates, -NMR is essential to verify substitution patterns .
Q. How can the purity and stability of this compound be assessed under varying storage conditions?
- Methodology : Perform accelerated stability studies using HPLC under stress conditions (e.g., heat, light, humidity). Monitor degradation products (e.g., demethylation of the methoxy group or decarboxylation) and compare retention times with synthesized reference standards . Stability in solution (e.g., DMSO or aqueous buffers) should be tested via repeated freeze-thaw cycles and pH-dependent degradation assays.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with -NMR (to identify aromatic protons and methoxy groups) and -NMR (to locate fluorine substitution). IR spectroscopy can validate carboxylic acid and ether functional groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for higher yields of this compound?
- Methodology : Use density functional theory (DFT) to predict transition states and activation energies for key steps (e.g., cross-coupling or carboxylation). Pair computational insights with Design of Experiments (DoE) to screen variables like catalyst loading, solvent polarity, and temperature . For example, ICReDD’s quantum chemical reaction path search methods have reduced trial-and-error in similar biphenyl syntheses .
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points or solubility) across studies?
- Methodology : Replicate experiments under standardized conditions (e.g., DSC for melting point determination). Compare results with literature data while accounting for polymorphic forms or hydrate formation. Solubility discrepancies can be addressed via shake-flask methods in buffered solutions, validated by UV-Vis or nephelometry .
Q. What strategies mitigate regioselectivity challenges during fluorination or methoxylation of biphenyl precursors?
- Methodology : Employ directing groups (e.g., carboxylic acid or ester moieties) to control electrophilic substitution patterns. For fluorination, use Balz-Schiemann or Halex reactions with nitro-substituted intermediates to enhance selectivity . Methoxylation via Ullmann coupling with CuI/L-proline catalysts can improve yield and reduce side products .
Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
- Methodology : Modify the fluorine position (e.g., 3'- vs. 4'-fluoro) or substitute the methoxy group with bioisosteres (e.g., trifluoromethoxy or ethoxy). Use parallel synthesis with automated liquid handlers to generate a library, followed by in vitro screening for target binding (e.g., kinase assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
